

Olaparib in BRCA-Mutated Cancers: A Comparative Analysis of Germline vs. Somatic Mutations

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Compound of Interest

Compound Name: *Olaparib*

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A comprehensive review of pivotal clinical trials reveals comparable efficacy of the PARP inhibitor **Olaparib** in patients with both germline (inherited) and somatic (tumor-acquired) BRCA1/2 mutations across various cancer types, particularly in ovarian and breast cancer. This guide provides a detailed comparison of **Olaparib**'s performance, supported by experimental data from key studies, to inform researchers, clinicians, and drug development professionals.

Quantitative Analysis of Clinical Efficacy

The efficacy of **Olaparib** in patients harboring germline versus somatic BRCA mutations has been evaluated in several key clinical trials. The data presented below summarizes the primary endpoints from these studies, demonstrating similar outcomes in terms of Progression-Free Survival (PFS), Overall Survival (OS), and Objective Response Rate (ORR).

Table 1: Progression-Free Survival (PFS) in Patients Treated with Olaparib

Clinical Trial	Cancer Type	Germline BRCA Mutation (Median PFS)	Somatic BRCA Mutation (Median PFS)
ORZORA	Platinum-Sensitive Relapsed Ovarian Cancer	19.3 months	16.6 months
Study 19[1][2]	Platinum-Sensitive Relapsed Ovarian Cancer	11.2 months	Comparable benefit to germline
TBCRC 048[3]	Metastatic Breast Cancer	Not directly compared	7.2 months

Table 2: Overall Survival (OS) in Patients Treated with Olaparib

Clinical Trial	Cancer Type	Germline BRCA Mutation (Median OS)	Somatic BRCA Mutation (Median OS)
LIGHT Study[4]	Platinum-Sensitive Relapsed Ovarian Cancer	18-month OS rate: 86.4%	18-month OS rate: 88.0%
ORZORA (final analysis)[5][6]	Platinum-Sensitive Relapsed Ovarian Cancer	47.4 months	43.2 months

Table 3: Objective Response Rate (ORR) in Patients Treated with Olaparib

Clinical Trial	Cancer Type	Germline BRCA Mutation (ORR)	Somatic BRCA Mutation (ORR)
LIGHT Study[4]	Platinum-Sensitive Relapsed Ovarian Cancer	69.3%	64.0%
Belgian Precision Study[7][8][9][10]	Advanced Cancers (Tumor-Agnostic)	No significant difference observed	No significant difference observed
TBCRC 048[3]	Metastatic Breast Cancer	Not directly compared	37%

Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials cited in this guide.

ORZORA Trial (NCT02476968)

- Study Design: An open-label, single-arm, multicenter, phase IV trial.
- Patient Population: Patients with platinum-sensitive relapsed ovarian cancer who had a complete or partial response to at least two prior lines of platinum-based chemotherapy.
- Mutation Analysis: Patients were screened for both germline and somatic BRCA mutations. The specific assays used for mutation detection were not detailed in the provided search results.
- Treatment Regimen: **Olaparib** was administered at a dose of 400 mg twice daily until disease progression or discontinuation.

LIGHT Study (NCT02983799)

- Study Design: An open-label, non-randomized, non-comparative, multicenter, phase II trial. [4]
- Patient Population: Patients with platinum-sensitive relapsed ovarian cancer who had received one or more prior lines of platinum-based chemotherapy.[4]

- Mutation Analysis: Patients were assigned to cohorts based on their known germline or somatic BRCA mutation status, or their homologous recombination deficiency (HRD) status.
[4]
- Treatment Regimen: **Olaparib** was administered as 300 mg tablets twice daily.[11]

Study 19 (NCT00753545)

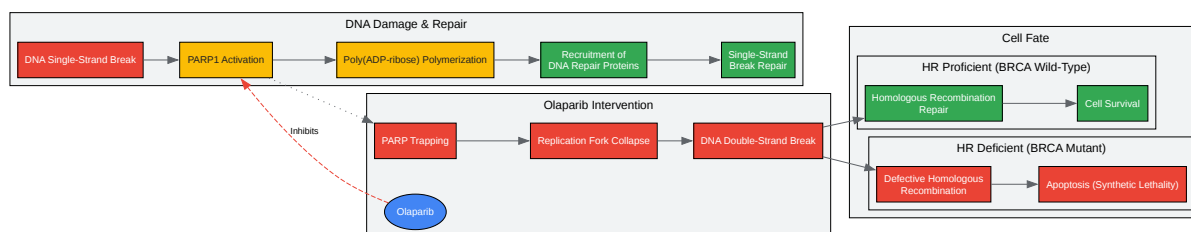
- Study Design: A randomized, double-blind, placebo-controlled, phase II trial.
- Patient Population: Patients with platinum-sensitive, relapsed, high-grade serous ovarian cancer.[1]
- Mutation Analysis: A retrospective analysis of germline and somatic BRCA mutation status was performed.[1] The study utilized an assay from Foundation Medicine for somatic mutation detection and Myriad's genetics assay for germline mutation analysis.[1]
- Treatment Regimen: **Olaparib** maintenance therapy was administered at 400 mg twice daily.
[2]

Belgian Precision Tumor-Agnostic Phase II Study

- Study Design: An open-label, multi-cohort, phase II basket trial.[7][8][9][10]
- Patient Population: Patients with various advanced cancers harboring a pathogenic mutation in homologous recombination repair (HRR) genes, including BRCA1 and BRCA2, who had progressed on standard of care.[7][8][9][10]
- Mutation Analysis: Both germline and somatic mutations were identified through next-generation sequencing.[7]
- Treatment Regimen: **Olaparib** was administered at a starting dose of 300 mg twice daily.[7]

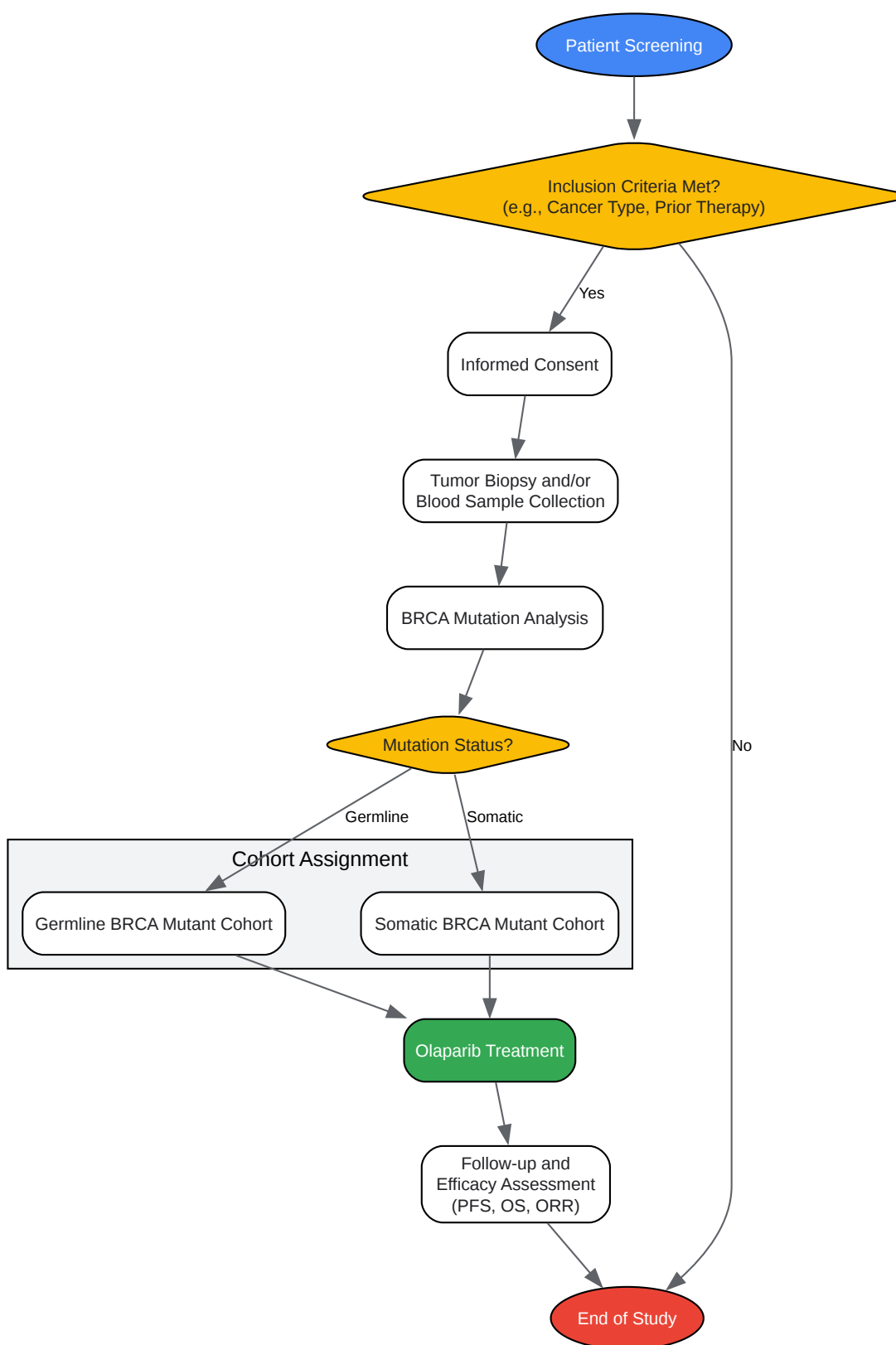
Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PARP inhibition signaling pathway and a typical experimental workflow for the clinical trials.



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Caption: PARP Inhibition Signaling Pathway



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Caption: Experimental Workflow for **Olaparib** Clinical Trials

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